molecular formula C6H8N2O4 B14848093 (4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid

(4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid

Katalognummer: B14848093
Molekulargewicht: 172.14 g/mol
InChI-Schlüssel: NRTMXTDGNGLIJV-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid is a heterocyclic compound featuring a seven-membered ring with two nitrogen atoms and two ketone groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amino acids with suitable reagents to form the diazepane ring. For instance, the condensation of an amino acid derivative with a diketone can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the nitrogen atoms .

Wissenschaftliche Forschungsanwendungen

(4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid include other diazepane derivatives and heterocyclic compounds with similar ring structures, such as:

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Eigenschaften

Molekularformel

C6H8N2O4

Molekulargewicht

172.14 g/mol

IUPAC-Name

(4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid

InChI

InChI=1S/C6H8N2O4/c9-4-2-1-3(5(10)11)7-6(12)8-4/h3H,1-2H2,(H,10,11)(H2,7,8,9,12)/t3-/m0/s1

InChI-Schlüssel

NRTMXTDGNGLIJV-VKHMYHEASA-N

Isomerische SMILES

C1CC(=O)NC(=O)N[C@@H]1C(=O)O

Kanonische SMILES

C1CC(=O)NC(=O)NC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.